tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.32 g/mol . It is a liquid at room temperature and is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and but-3-yn-1-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives, such as alkanes or alcohols, using reagents like hydrogen gas and palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alkanes, alcohols.
Substitution: Azides, alkylated pyrrolidines.
Scientific Research Applications
Chemistry: tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential in drug development, particularly in the synthesis of compounds with biological activity. It may be used in the design of enzyme inhibitors or receptor modulators .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate: is similar to other pyrrolidine derivatives such as tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxamide and this compound.
Uniqueness: The presence of the alkyne group in this compound makes it particularly useful in click chemistry and other reactions that require a reactive alkyne moiety. This distinguishes it from other pyrrolidine derivatives that may lack this functional group .
Properties
CAS No. |
1272420-56-0 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 2-but-3-ynylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-5-6-8-11-9-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
RFTRBNXOKCYCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC#C |
Purity |
95 |
Origin of Product |
United States |
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